molecular formula C18H21N3O2 B4701840 N-(4-isopropylbenzyl)-N'-(4-pyridinylmethyl)ethanediamide

N-(4-isopropylbenzyl)-N'-(4-pyridinylmethyl)ethanediamide

カタログ番号 B4701840
分子量: 311.4 g/mol
InChIキー: ROTGOXGNZZHXIF-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(4-isopropylbenzyl)-N'-(4-pyridinylmethyl)ethanediamide, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a key enzyme involved in the B-cell receptor signaling pathway, and its inhibition has shown promising results in the treatment of various B-cell malignancies.

作用機序

N-(4-isopropylbenzyl)-N'-(4-pyridinylmethyl)ethanediamide binds to the ATP-binding site of BTK, inhibiting its activity and downstream signaling pathways. BTK is a key enzyme involved in the B-cell receptor signaling pathway, which plays a crucial role in the survival and proliferation of B-cell malignancies. Inhibition of BTK leads to decreased proliferation and survival of B-cell malignancies, making it a promising target for cancer therapy.
Biochemical and Physiological Effects:
N-(4-isopropylbenzyl)-N'-(4-pyridinylmethyl)ethanediamide has been shown to inhibit BTK activity and downstream signaling pathways, leading to decreased proliferation and survival of B-cell malignancies. In addition, N-(4-isopropylbenzyl)-N'-(4-pyridinylmethyl)ethanediamide has been shown to enhance the activity of other anti-cancer agents such as venetoclax and rituximab, making it a promising candidate for combination therapy. N-(4-isopropylbenzyl)-N'-(4-pyridinylmethyl)ethanediamide has also been shown to have good pharmacokinetic properties and to be well-tolerated in preclinical models.

実験室実験の利点と制限

N-(4-isopropylbenzyl)-N'-(4-pyridinylmethyl)ethanediamide has several advantages for lab experiments, including its high purity and good yields, as well as its promising results in preclinical models. However, there are also some limitations to consider, such as the need for further optimization of dosing and scheduling, as well as potential toxicity concerns.

将来の方向性

There are several future directions for the research and development of N-(4-isopropylbenzyl)-N'-(4-pyridinylmethyl)ethanediamide. One area of interest is the potential for combination therapy with other anti-cancer agents, such as venetoclax and rituximab. Another area of interest is the potential for N-(4-isopropylbenzyl)-N'-(4-pyridinylmethyl)ethanediamide to be used in the treatment of other B-cell malignancies, such as Waldenstrom macroglobulinemia and multiple myeloma. Further research is also needed to optimize dosing and scheduling, as well as to investigate potential toxicity concerns. Overall, N-(4-isopropylbenzyl)-N'-(4-pyridinylmethyl)ethanediamide shows great promise as a potential treatment option for B-cell malignancies, and further research is needed to fully explore its potential.

科学的研究の応用

N-(4-isopropylbenzyl)-N'-(4-pyridinylmethyl)ethanediamide has been extensively studied in preclinical models and has shown promising results in the treatment of B-cell malignancies such as chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In vitro studies have shown that N-(4-isopropylbenzyl)-N'-(4-pyridinylmethyl)ethanediamide inhibits BTK activity and downstream signaling pathways, leading to decreased proliferation and survival of B-cell malignancies. Additionally, N-(4-isopropylbenzyl)-N'-(4-pyridinylmethyl)ethanediamide has been shown to enhance the activity of other anti-cancer agents such as venetoclax and rituximab, making it a promising candidate for combination therapy.

特性

IUPAC Name

N-[(4-propan-2-ylphenyl)methyl]-N'-(pyridin-4-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O2/c1-13(2)16-5-3-14(4-6-16)11-20-17(22)18(23)21-12-15-7-9-19-10-8-15/h3-10,13H,11-12H2,1-2H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROTGOXGNZZHXIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)CNC(=O)C(=O)NCC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
N-(4-isopropylbenzyl)-N'-(4-pyridinylmethyl)ethanediamide
Reactant of Route 2
Reactant of Route 2
N-(4-isopropylbenzyl)-N'-(4-pyridinylmethyl)ethanediamide
Reactant of Route 3
Reactant of Route 3
N-(4-isopropylbenzyl)-N'-(4-pyridinylmethyl)ethanediamide
Reactant of Route 4
Reactant of Route 4
N-(4-isopropylbenzyl)-N'-(4-pyridinylmethyl)ethanediamide
Reactant of Route 5
Reactant of Route 5
N-(4-isopropylbenzyl)-N'-(4-pyridinylmethyl)ethanediamide
Reactant of Route 6
N-(4-isopropylbenzyl)-N'-(4-pyridinylmethyl)ethanediamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。